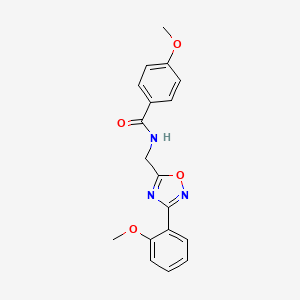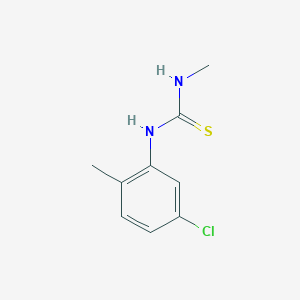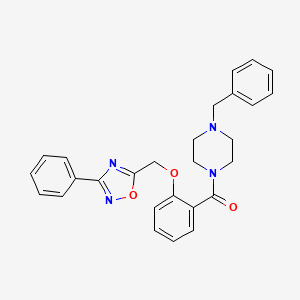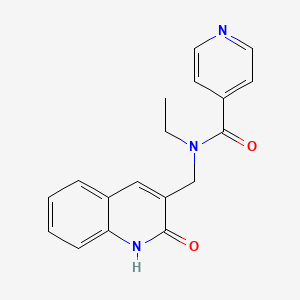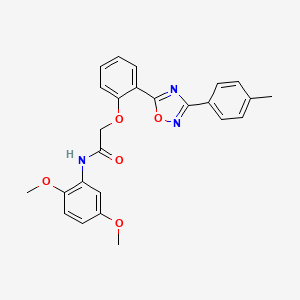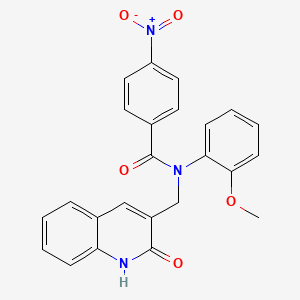
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide, also known as HQNO, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. HQNO is a member of the nitroaromatic family of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting bacterial respiration, disrupting the electron transport chain, and inducing oxidative stress. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to modulate the expression of genes involved in bacterial virulence and biofilm formation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to be effective against drug-resistant bacterial strains, making it a promising candidate for the development of new antibacterial agents.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is its broad-spectrum activity against bacterial, fungal, and parasitic pathogens. It has also been found to be effective against drug-resistant strains, making it a promising candidate for the development of new antibacterial agents. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a synthetic compound that requires careful handling and storage. It is also relatively expensive and may not be suitable for large-scale production.
未来方向
There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. One area of interest is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. Another area of interest is the investigation of the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide, which may provide insights into new targets for drug development. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit activity against cancer cells and may have potential as an anticancer agent. Further research is needed to explore these and other potential applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyaniline, followed by nitration and amidation. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a complex process that requires careful attention to detail and precise control over reaction conditions.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic properties. It has been shown to be effective against a variety of bacterial strains, including Pseudomonas aeruginosa, a pathogen commonly associated with hospital-acquired infections. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has also been found to be effective against the parasitic protozoan Leishmania donovani, which causes visceral leishmaniasis, a potentially fatal disease.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-22-9-5-4-8-21(22)26(24(29)16-10-12-19(13-11-16)27(30)31)15-18-14-17-6-2-3-7-20(17)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNDBDHIQFWSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7689626.png)
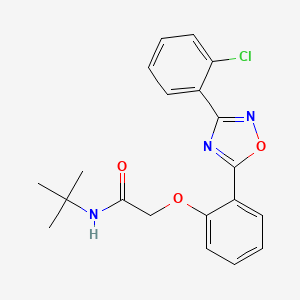
![4-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689633.png)
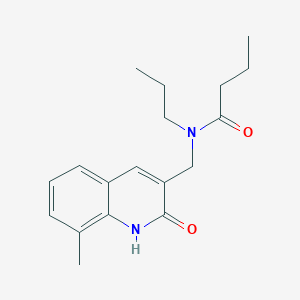
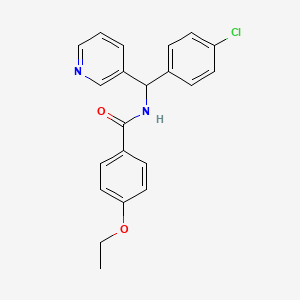
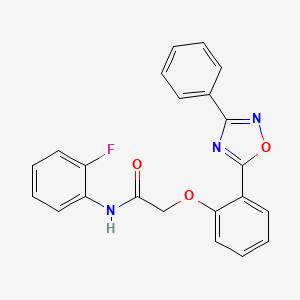
![4-(tert-butyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689663.png)
